molecular formula C8H10BrNO2S B13628308 Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate

Methyl (r)-3-amino-3-(5-bromothiophen-2-yl)propanoate

Katalognummer: B13628308
Molekulargewicht: 264.14 g/mol
InChI-Schlüssel: AXIRWKQFUUXEIK-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocyclic compound known for its aromatic properties. The presence of a bromine atom and an amino group in the compound makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene followed by the introduction of the amino group and esterification. One common method includes:

    Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.

    Esterification: The resulting amino-thiophene is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the final product.

Industrial Production Methods

In industrial settings, the production of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination, amination, and esterification steps can enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including polymers and dyes.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for interactions through hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-3-aminothiophene: Lacks the ester group, making it less versatile in certain synthetic applications.

    Methyl 3-amino-3-(2-thienyl)propanoate:

Uniqueness

Methyl ®-3-amino-3-(5-bromothiophen-2-yl)propanoate is unique due to the combination of the bromine atom, amino group, and ester functionality. This combination provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Eigenschaften

Molekularformel

C8H10BrNO2S

Molekulargewicht

264.14 g/mol

IUPAC-Name

methyl (3R)-3-amino-3-(5-bromothiophen-2-yl)propanoate

InChI

InChI=1S/C8H10BrNO2S/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1

InChI-Schlüssel

AXIRWKQFUUXEIK-RXMQYKEDSA-N

Isomerische SMILES

COC(=O)C[C@H](C1=CC=C(S1)Br)N

Kanonische SMILES

COC(=O)CC(C1=CC=C(S1)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.